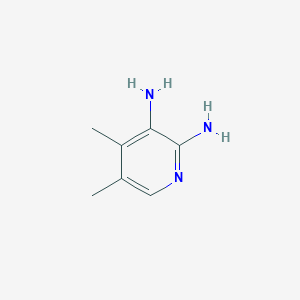

4,5-Dimethylpyridine-2,3-diamine

Description

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

4,5-dimethylpyridine-2,3-diamine |

InChI |

InChI=1S/C7H11N3/c1-4-3-10-7(9)6(8)5(4)2/h3H,8H2,1-2H3,(H2,9,10) |

InChI Key |

SVGRLEGUHJDSOO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=C1C)N)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The most common approach to synthesize diamino-pyridine derivatives involves the catalytic hydrogenation of dinitro-pyridine precursors. This method allows for the selective reduction of nitro groups to amino groups under controlled conditions.

Catalytic Hydrogenation of Dinitro Precursors

A key method involves dissolving 2,3-dinitro substituted pyridine derivatives in an organic solvent, followed by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. This process reduces the nitro groups at positions 2 and 3 to amino groups, yielding the desired diamino compound.

Reaction Conditions and Solvents

- Organic solvents : Methylene dichloride, benzene, and toluene have been reported as effective solvents for dissolving dinitro precursors and facilitating hydrogenation.

- Catalyst : Palladium on carbon (Pd/C) is commonly used.

- Temperature : The reaction is typically carried out at 50-60 °C.

- Reaction time : Between 1 and 2 hours is sufficient for complete reduction.

- Hydrogen introduction : Continuous hydrogen gas flow is maintained during the reaction.

Workup and Purification

- Filtration to remove Pd/C catalyst, with care to prevent clogging of filter pores.

- Multiple extractions (typically three times) to isolate the product.

- Reduced pressure distillation or vacuum rotary evaporation to obtain pure 2,3-diamino pyridine derivatives.

This method is noted for its short reaction time, energy efficiency, reduced safety risks, and cost-effectiveness, while producing high-purity diamino pyridine compounds suitable for further applications.

Detailed Preparation Procedure (Adapted from Patent CN103664762A)

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolve 4,5-dimethyl-2,3-dinitropyridine in organic solvent (e.g., methylene dichloride or toluene) | Room temperature to 50-60 °C | Ensure complete dissolution |

| 2 | Add Pd/C catalyst and stir continuously | 50-60 °C | Catalyst loading typically 5-10 wt% relative to substrate |

| 3 | Introduce hydrogen gas under atmospheric or slight pressure | 1-2 hours | Maintain stirring and temperature |

| 4 | Filter reaction mixture to remove catalyst | Ambient temperature | Prevent filter clogging by careful filtration |

| 5 | Extract product three times with suitable solvent | Ambient temperature | Ensures removal of impurities |

| 6 | Concentrate filtrate under reduced pressure | <60 °C | Obtain pure 4,5-dimethylpyridine-2,3-diamine |

This procedure yields high-purity diamino compound with minimized side reactions and environmental impact.

Comparative Data Table of Key Preparation Parameters

| Parameter | Catalytic Hydrogenation Method | Alternative Methods (e.g., Biocatalysis, Condensation) |

|---|---|---|

| Starting Material | 4,5-Dimethyl-2,3-dinitropyridine | Pyridine aldehydes, amines, or biocatalysts |

| Catalyst | Pd/C | Enzymes or none |

| Solvent | Methylene dichloride, toluene, benzene | Varies (ethanol, water, organic solvents) |

| Temperature | 50-60 °C | Room temperature to 90 °C (microwave/ultrasound) |

| Reaction Time | 1-2 hours | Minutes to hours |

| Purity of Product | High (>95%) | Variable |

| Scalability | High | Limited |

| Safety and Environmental Impact | Moderate (hydrogen gas use) | Generally mild (biocatalysis), but less practical |

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethylpyridine-2,3-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro compounds.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4,5-Dimethylpyridine-2,3-diamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dimethylpyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The amino groups on the pyridine ring allow it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties and applications of 4,5-Dimethylpyridine-2,3-diamine alongside related diaminopyridine derivatives:

Key Comparative Insights:

Reactivity and Synthetic Utility: this compound’s methyl groups introduce steric and electronic effects that moderate its reactivity compared to unsubstituted analogs like 2,3-Diaminopyridine. For example, the methyl groups may slow down condensation reactions but improve regioselectivity in heterocycle formation . In contrast, 3,4-Diaminopyridine is more polar due to the absence of methyl groups, enhancing its solubility in aqueous systems for pharmaceutical applications .

However, its structural analogs, such as benzo[g]quinoxaline derivatives (synthesized from naphthalene-diamines), demonstrate potent anticancer activity via apoptosis induction .

2,6-Diaminopyridine’s symmetry allows for stable coordination with transition metals, a property less pronounced in asymmetrically substituted derivatives like the 4,5-dimethyl variant .

Q & A

Basic Research Questions

Q. What are the effective synthetic routes for 4,5-Dimethylpyridine-2,3-diamine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A robust approach involves tandem reactions starting from halogenated pyridine precursors. For example, 2-chloro-3-nitropyridine can undergo sequential amination and reduction steps. Reaction optimization includes:

- Solvent Selection : Aqueous-isopropanol (H2O-IPA) mixtures enhance reactivity and reduce side reactions .

- Catalyst Screening : Palladium or nickel catalysts improve amination efficiency.

- Temperature Control : Maintaining 80–100°C during nitro-group reduction minimizes decomposition.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) isolates the diamine with >85% purity .

Q. Which analytical techniques are most reliable for characterizing this compound, particularly in confirming its molecular structure?

- Methodological Answer :

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm proton environments and carbon frameworks. Key signals include NH2 protons at δ 5.2–5.8 ppm and aromatic protons at δ 7.1–8.3 ppm.

- Vibrational Spectroscopy : IR/Raman spectra identify NH2 stretching (3350–3450 cm<sup>−1</sup>) and pyridine ring vibrations (1550–1650 cm<sup>−1</sup>). Group frequency charts for nitrogen heterocycles aid assignments .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures. Phase annealing in SHELX-90 improves resolution for disordered lattices .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for vibrational modes of this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental IR/Raman data with density functional theory (DFT)-calculated vibrational modes (e.g., B3LYP/6-31G* basis set). Discrepancies in NH2 bending modes may arise from intermolecular hydrogen bonding, requiring explicit solvent modeling .

- Frequency Scaling : Apply empirical scaling factors (0.96–0.98) to harmonize computational overestimates .

Q. What strategies are recommended for designing experiments to explore the role of this compound as a precursor in complex heterocyclic systems?

- Methodological Answer :

- Annulation Reactions : React with aldehydes in H2O-IPA to form imidazo[4,5-b]pyridines. Screen aldehydes (e.g., benzaldehyde, furfural) to diversify substituents .

- Mechanistic Probes : Use isotopic labeling (e.g., <sup>15</sup>N-NH2) to track amine participation in cyclization.

- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., Schiff base formation vs. cyclization) .

Q. How should researchers approach the refinement of crystallographic data when encountering disorder in the crystal lattice of this compound derivatives?

- Methodological Answer :

- Disorder Modeling : In SHELXL, split atomic positions and apply geometric constraints (e.g., similarity of bond lengths/angles).

- Thermal Parameter Restraints : Use SIMU and DELU commands to suppress unrealistic atomic displacement parameters (ADPs) .

- Phase Annealing : Implement simulated annealing in SHELX-90 to resolve ambiguities in low-resolution datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.